Ácido aristoloquímico B

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido aristolóquico B ha sido ampliamente estudiado por sus efectos toxicológicos. Se utiliza en la investigación para comprender los mecanismos de la nefrotóxicidad y la carcinogenicidad . Además, sirve como un estándar de referencia en estudios de cromatografía líquida de alta resolución y espectrometría de masas para analizar sus efectos en el metabolismo in vivo . También se han investigado los efectos fungitóxicos del compuesto en Botrytis cinerea .

Mecanismo De Acción

El ácido aristolóquico B ejerce sus efectos principalmente a través de la formación de aductos de ADN, lo que lleva a mutaciones en genes críticos como TP53 . El compuesto activa varias vías de señalización, incluyendo NF-κB y STAT3, que contribuyen a la inflamación y la apoptosis . En el hígado, induce estrés oxidativo y respuestas inflamatorias, lo que lleva a la hepatotoxicidad .

Compuestos Similares:

Ácido Aristolóquico I: El ácido aristolóquico más abundante, que difiere del ácido aristolóquico B por la presencia de un grupo metoxi en la posición C8.

Aristolactamas: Estos son derivados de los ácidos aristolóquicos y comparten propiedades toxicológicas similares.

Unicidad: El ácido aristolóquico B es único debido a su configuración estructural específica, que influye en su reactividad y toxicidad. Su capacidad para formar aductos de ADN con alta especificidad lo convierte en un potente carcinógeno y nefrotóxico .

Análisis Bioquímico

Biochemical Properties

Aristolochic Acid B interacts with various enzymes, proteins, and other biomolecules. It inhibits in vitro phospholipid hydrolysis by HSF-PLA2 in a dose-dependent manner . It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .

Cellular Effects

Aristolochic Acid B has significant effects on various types of cells and cellular processes. It has been reported to activate NF-κB and STAT3 signaling pathways in hepatocytes, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells, Aristolochic Acid B activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .

Molecular Mechanism

Aristolochic Acid B exerts its effects at the molecular level through several mechanisms. It is bioactivated into aristolactam ions that covalently bind to DNA and proteins, inducing genotoxicity, carcinogenicity, and metabolic toxicity under the catalysis of endogenous cytosolic nitroreductase and microsomal enzymes .

Temporal Effects in Laboratory Settings

The effects of Aristolochic Acid B change over time in laboratory settings. Metabolic alterations appear even on the 2nd day in 10 mg/kg Aristolochic Acid B group, while kidney injury is significantly changed only on the 6th day in 40 mg/kg Aristolochic Acid B group .

Dosage Effects in Animal Models

The effects of Aristolochic Acid B vary with different dosages in animal models. Aristolochic Acid B stimulates the phagocytic activity of peripheral granulocytes in healthy volunteers at oral doses of 3 times 0.3 mg/person and day given for 10 days .

Metabolic Pathways

Aristolochic Acid B is involved in various metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion . This ion forms adducts with purine bases in DNA .

Transport and Distribution

Aristolochic Acid B is transported and distributed within cells and tissues. The kidney and liver are the major organs in which Aristolochic Acid B is accumulated and metabolized .

Subcellular Localization

It has been found that the subcellular localization of NF-κB p65, which Aristolochic Acid B activates, can be visualized by immunofluorescence confocal microscopy in HK-2 cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido aristolóquico B involucra varios pasos, incluyendo la litiación y la extinción con dimetilformamida, seguido de la condensación con ciclohexilamina . Las condiciones de reacción típicamente requieren temperaturas bajas (alrededor de -75 °C) y el uso de butil litio y yodo para la yodación orto .

Métodos de producción industrial: La producción industrial del ácido aristolóquico B no se practica comúnmente debido a su naturaleza tóxica. La extracción de fuentes naturales, como las hojas, raíces y tallos de las plantas de la familia Aristolochiaceae, es un método común . El proceso de extracción a menudo involucra el uso de solventes como metanol y dimetilformamida .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido aristolóquico B experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación a menudo usan reactivos como yodo y bromo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del ácido aristolóquico B, como aristolactamas y otros ácidos nitrofenantreno carboxílicos .

Comparación Con Compuestos Similares

Aristolochic Acid I: The most abundant aristolochic acid, differing from aristolochic acid B by the presence of a methoxy group at the C8 position.

Aristolactams: These are derivatives of aristolochic acids and share similar toxicological properties.

Uniqueness: Aristolochic acid B is unique due to its specific structural configuration, which influences its reactivity and toxicity. Its ability to form DNA adducts with high specificity makes it a potent carcinogen and nephrotoxin .

Propiedades

IUPAC Name |

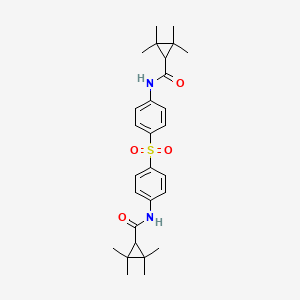

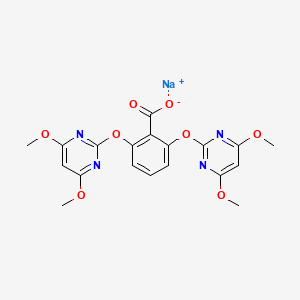

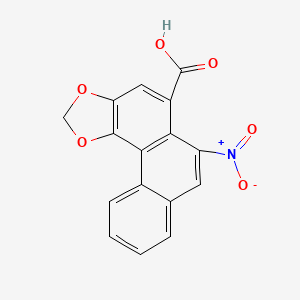

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEXETVZNQYRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197166 | |

| Record name | Aristolochic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-80-9 | |

| Record name | Aristolochic acid II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARISTOLOCHIC ACID II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

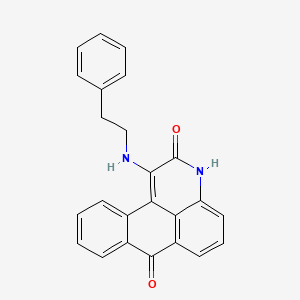

![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)

![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)